molecular formula C7H7F3N2O2 B13147504 2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine

2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine

Cat. No.: B13147504
M. Wt: 208.14 g/mol
InChI Key: GMHLXMALVZIHIN-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine is a compound that features a pyridine ring substituted with an aminomethyl group at the 2-position, a hydroxyl group at the 4-position, and a trifluoromethoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group tolerant conditions . Another approach involves the use of trifluoromethylpyridine derivatives, which can be synthesized through various methods including photoredox coupling and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the aminomethyl group may produce primary amines.

Scientific Research Applications

2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the aminomethyl and hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets . These interactions can modulate various biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylpyridine derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine and 2-(trifluoromethyl)pyridine .

Uniqueness

2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the aminomethyl and hydroxyl groups provide additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

IUPAC Name

2-(aminomethyl)-6-(trifluoromethoxy)-1H-pyridin-4-one

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)14-6-2-5(13)1-4(3-11)12-6/h1-2H,3,11H2,(H,12,13)

InChI Key

GMHLXMALVZIHIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)OC(F)(F)F)CN

Origin of Product

United States

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